
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MitoTam, and it is a mitochondria-targeting fluorescent probe that has been used for imaging mitochondria in living cells.
Mécanisme D'action
MitoTam targets the mitochondria by selectively accumulating in the mitochondrial matrix. It has been shown to accumulate in the mitochondria through a combination of electrostatic interactions and hydrophobic interactions. Once inside the mitochondria, MitoTam emits a fluorescent signal that can be detected using fluorescence microscopy. The fluorescent signal emitted by MitoTam is dependent on the mitochondrial membrane potential, which allows for the detection of changes in mitochondrial membrane potential.
Effets Biochimiques Et Physiologiques
MitoTam has been shown to have minimal toxicity in living cells, making it an ideal tool for studying mitochondrial function. It has been shown to selectively accumulate in the mitochondria without affecting other cellular organelles. MitoTam has also been shown to be stable in living cells, allowing for long-term imaging studies. Additionally, MitoTam has been shown to be compatible with other fluorescent probes, allowing for multiplex imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MitoTam in lab experiments include its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, its stability in living cells, and its compatibility with other fluorescent probes. However, the limitations of using MitoTam include its cost and the need for specialized equipment for fluorescence microscopy.
Orientations Futures
There are several future directions for the use of MitoTam in scientific research. One direction is the development of new derivatives of MitoTam with improved properties, such as increased brightness or improved selectivity for specific mitochondrial sub-compartments. Another direction is the application of MitoTam in the development of new drugs that target mitochondria. Finally, MitoTam could be used in the development of new diagnostic tools for diseases that affect mitochondrial function.
Conclusion:
In conclusion, MitoTam is a mitochondria-targeting fluorescent probe that has been widely used in scientific research for imaging mitochondria in living cells and studying mitochondrial function. Its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, stability in living cells, and compatibility with other fluorescent probes make it an ideal tool for studying mitochondrial function. The future directions for the use of MitoTam in scientific research include the development of new derivatives with improved properties, the application in the development of new drugs that target mitochondria, and the development of new diagnostic tools for diseases that affect mitochondrial function.
Méthodes De Synthèse
The synthesis of MitoTam involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 11H-benzo[b]fluoren-5-ylmethylamine in the presence of triethylamine. The resulting product is then treated with methanesulfonic acid to obtain the final product, MitoTam. This synthesis method has been optimized to yield a high purity and yield of MitoTam.
Applications De Recherche Scientifique
MitoTam has been widely used as a mitochondria-targeting fluorescent probe in scientific research. It has been used for imaging mitochondria in living cells and studying mitochondrial dynamics, mitochondrial membrane potential, and mitochondrial morphology. MitoTam has also been used for monitoring mitochondrial dysfunction in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, MitoTam has been used for screening potential drugs that target mitochondria.
Propriétés
Numéro CAS |
104500-13-2 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Formule moléculaire |
C23H27NO5S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-(11H-benzo[b]fluoren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C22H23NO2.CH4O3S/c1-22(13-24,14-25)23-12-20-18-8-4-2-6-15(18)10-17-11-16-7-3-5-9-19(16)21(17)20;1-5(2,3)4/h2-10,23-25H,11-14H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
MDVQTMDPTGPRRL-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
SMILES canonique |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
Autres numéros CAS |
104500-13-2 |
Synonymes |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
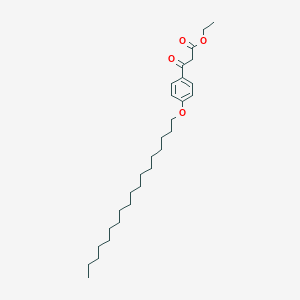
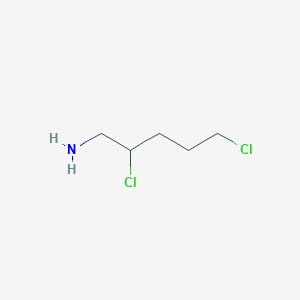
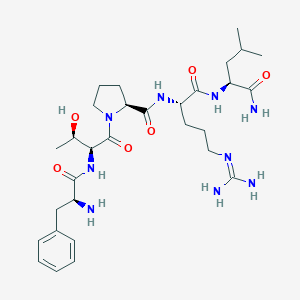
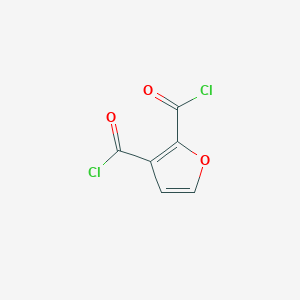
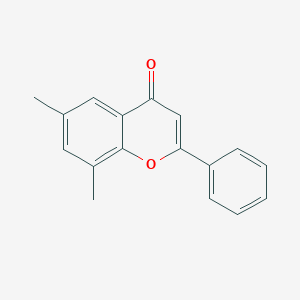
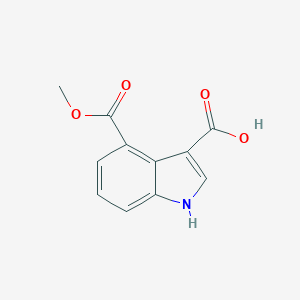
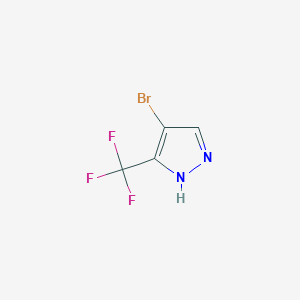
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
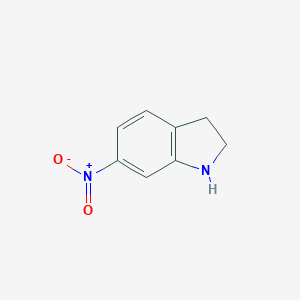
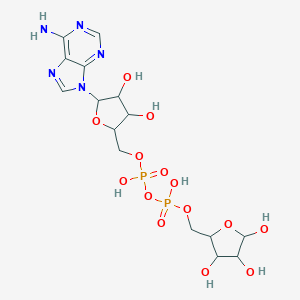
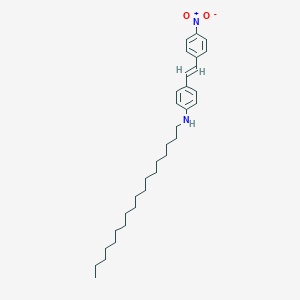
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)